7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride
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Overview
Description
Naloxonazine Dihydrochloride is a potent and selective antagonist for μ1 opioid receptors.
Scientific Research Applications
Crystal Structure and Stereochemistry
- Methylnaltrexone Bromide Methanol Monosolvate : This research focused on the crystal structure of a related compound, providing insights into the conformation of its rings and the stereochemistry. The study details how two of the six-membered rings adopt chair conformations while another adopts a half-boat conformation, offering a detailed view of the compound's molecular arrangement (Guoqing Li et al., 2012).
Synthesis and Structural Analysis
- Synthesis of Enantiopure 10-Nornaltrexones : This study explored the synthesis of enantiomers of a related compound, contributing to the search for better opioid ligands. It includes the synthesis of a structurally unique tetracyclic enamine, offering a different opioid-like skeleton for future research (Brandon R. Selfridge et al., 2014).
Molecular Modeling and Drug Design
- Structure-Activity Relationships of (+)-Naltrexone-Inspired Toll-like Receptor 4 (TLR4) Antagonists : This research investigated compounds based on (+)-naltrexone, focusing on their TLR4 antagonist activities. The findings contribute to understanding the effects of these compounds on neuropathic pain and opioid dependence (Brandon R. Selfridge et al., 2015).
Properties
CAS No. |
880759-65-9 |
---|---|
Molecular Formula |
C38H44Cl2N4O6 |
Molecular Weight |
723.7 g/mol |
IUPAC Name |
(4R,4aS,7E,7aS,12bS)-7-[(Z)-[(4R,4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride |
InChI |
InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23-,40-24+;;/t27-,28-,33-,34-,35+,36+,37-,38-;;/m1../s1 |
InChI Key |
VIAIHLLKDJKEKM-KZFJLXDDSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@H]4/C(=N/N=C\5/CC[C@]6([C@H]7CC8=C9[C@]6([C@@H]5OC9=C(C=C8)O)CCN7CC=C)O)/CC[C@]2([C@H]1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |
SMILES |
C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |
Canonical SMILES |
C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Naloxonazine Dihydrochloride; Naloxonazine 2HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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